molecular formula C20H23N3O3 B2836090 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate CAS No. 860611-06-9

2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate

Cat. No. B2836090
CAS RN: 860611-06-9
M. Wt: 353.422
InChI Key: MBWBRIRTRMJYEG-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate” is a chemical compound . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the atomic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure and functional groups present in the molecule . The molecular formula of this compound is C20H16FN3O3, and it has an average mass of 365.358 Da .

Scientific Research Applications

Green Chemistry Approaches

An efficient procedure for pyrido[1,2-a]benzimidazole preparation from 2-aminopyridines and cyclohexanones under metal-free conditions is highlighted. This method utilizes non-aromatic cyclohexanones as the aryl source via a dehydrogenation–aromatization process, employing molecular oxygen as a green oxidant. This approach underscores the importance of sustainable methodologies in synthesizing heterocyclic compounds, potentially relevant to the synthesis or application of the compound (Yanjun Xie et al., 2016).

Molecular Synthesis Techniques

Research on the synthesis of Pyrimido[1,2‐a]benzimidazoles from 2‐Aminobenzimidazol and Acetylendicarbonsäure‐dimethylester showcases a complex reaction pathway leading to methyl 1,2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate. This work elucidates the intricate steps involved in synthesizing such complex molecules, which could be analogous to synthesizing or modifying the compound in focus (F. Troxler & H. Weber, 1974).

Ionic Liquid Applications

The use of ionic liquids for separating benzene and cyclohexane showcases the versatility of these solvents in chemical processes. Given the structural relevance of cyclohexane in the compound of interest, this research may offer insights into purification or reaction methodologies that could be applicable (M. Salleh et al., 2018).

Chemoselective Synthesis

A study on the chemoselective synthesis of 4-oxo-2-aryl-4,10-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl cyanides offers insights into the selective formation of complex heterocyclic structures. This might relate to the targeted functionalization or modification of the compound , highlighting the importance of selectivity in synthetic chemistry (H. Sheibani & F. Hassani, 2011).

Catalytic Applications

The catalytic oxidation of cyclohexane with hydrogen peroxide using a tetracopper(II) complex in an ionic liquid presents an innovative approach to oxidation reactions. This research may provide a framework for understanding how similar compounds could be used or synthesized using catalytic methods in environmentally friendly solvents (A. Ribeiro et al., 2015).

properties

IUPAC Name

2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-15(11-12-26-19(25)14-7-3-2-4-8-14)18(24)23-17-10-6-5-9-16(17)22-20(23)21-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWBRIRTRMJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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